molecular formula C26H25NO B11511214 12-(4-Propoxyphenyl)-8,9,10,11-tetrahydrobenzo[a]acridine

12-(4-Propoxyphenyl)-8,9,10,11-tetrahydrobenzo[a]acridine

Cat. No.: B11511214
M. Wt: 367.5 g/mol
InChI Key: ZGEFEYAGTSIOTO-UHFFFAOYSA-N
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Description

12-(4-Propoxyphenyl)-1,2,3,4-tetrahydro-5-azatetra-phene is a complex organic compound with a unique structure that includes a propoxyphenyl group and a tetrahydro-azatetra-phene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(4-Propoxyphenyl)-1,2,3,4-tetrahydro-5-azatetra-phene typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl group with a propoxy group, followed by cyclization to form the tetrahydro-azatetra-phene core. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dimethylformamide (DMF) or toluene. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 12-(4-Propoxyphenyl)-1,2,3,4-tetrahydro-5-azatetra-phene can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

12-(4-Propoxyphenyl)-1,2,3,4-tetrahydro-5-azatetra-phene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

12-(4-Propoxyphenyl)-1,2,3,4-tetrahydro-5-azatetra-phene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 12-(4-Propoxyphenyl)-1,2,3,4-tetrahydro-5-azatetra-phene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-(4-Propoxyphenyl)-1,2,3,4-tetrahydro-5-azatetra-phene stands out due to its unique structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C26H25NO

Molecular Weight

367.5 g/mol

IUPAC Name

12-(4-propoxyphenyl)-8,9,10,11-tetrahydrobenzo[a]acridine

InChI

InChI=1S/C26H25NO/c1-2-17-28-20-14-11-19(12-15-20)25-22-9-5-6-10-23(22)27-24-16-13-18-7-3-4-8-21(18)26(24)25/h3-4,7-8,11-16H,2,5-6,9-10,17H2,1H3

InChI Key

ZGEFEYAGTSIOTO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=C3CCCCC3=NC4=C2C5=CC=CC=C5C=C4

Origin of Product

United States

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